Tilitriandrin

Description

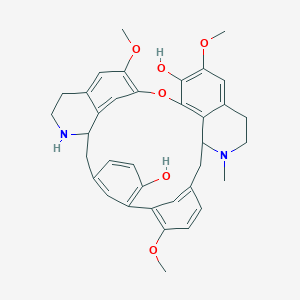

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9,20,25-trimethoxy-15-methyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N2O6/c1-38-12-10-23-18-33(43-4)35(40)36-34(23)28(38)16-21-6-8-30(41-2)26(14-21)25-13-20(5-7-29(25)39)15-27-24-19-32(44-36)31(42-3)17-22(24)9-11-37-27/h5-8,13-14,17-19,27-28,37,39-40H,9-12,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKWJOUSNXVCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)C5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120139-68-6 | |

| Record name | Tilitriandrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120139686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Phytochemical Investigations of Tilitriandrin Producing Species

Botanical Source: Tiliacora triandra (Colebr.) Diels.

Tilitriandrin is a notable bisbenzylisoquinoline alkaloid isolated from Tiliacora triandra (Colebr.) Diels, a member of the Menispermaceae family. nrct.go.ththieme-connect.com This climbing plant is indigenous to Southeast Asia and is recognized for its uses in both regional cuisine and traditional medicine. nrct.go.thtci-thailand.org Known locally as "ya-nang" in Thailand, this plant is a dioecious species, meaning its male and female flowers are borne on separate individuals. nrct.go.th The leaves are characterized as elliptic or lanceolate, and the plant produces small, yellowish male flowers and small female flowers with six petals. nrct.go.th The fruit is a drupe, obovoid in shape. nrct.go.th

The traditional uses of Tiliacora triandra have prompted scientific investigation into its phytochemical constituents. In Thai traditional medicine, it is used to treat fever and alcohol intoxication. nih.gov The plant is also employed for its purported anti-inflammatory, antibacterial, and antimalarial properties. nih.gov The roots are specifically used in folk remedies for fever and malaria. nih.gov The leaves and roots are utilized in treatments for a variety of ailments including gastrointestinal diseases, hypertension, and diabetes. researchgate.net These ethnobotanical applications have guided researchers to explore the plant's rich chemical profile, leading to the isolation of compounds like this compound and other bioactive alkaloids. tci-thailand.orgcapes.gov.br

Tiliacora triandra is predominantly found in Southeast Asia, with its native range extending from Assam to Peninsular Malaysia. kew.org It thrives in various habitats including evergreen forests, scrub jungles, and on limestone hills. nrct.go.thmdpi.com The specific geographical location and environmental conditions can influence the plant's metabolite profile. While detailed studies correlating specific habitats with variations in this compound concentration are not extensively documented, the general phytochemical composition, including the presence of various alkaloids, flavonoids, and phenolic compounds, is well-established across its range. nrct.go.thtci-thailand.org

Ethnobotanical Contextualization for Scientific Inquiry

Advanced Spectroscopic and Chromatographic Methodologies for this compound Isolation and Characterization

The isolation and structural elucidation of this compound and other compounds from Tiliacora triandra rely on sophisticated analytical techniques.

UHPLC-Q-TOF-MS is a powerful tool for the comprehensive analysis of the complex phytochemical mixture present in Tiliacora triandra extracts. nih.govtci-thaijo.org This technique allows for the rapid separation and identification of numerous compounds in a single run. tci-thaijo.org In studies of Tiliacora triandra, UHPLC-Q-TOF-MS has been used to tentatively identify a wide array of secondary metabolites, including flavonoids, phenolic glycosides, and various alkaloids. nih.govresearchgate.net The high resolution and mass accuracy of Q-TOF-MS provide elemental composition data for both parent and fragment ions, which is crucial for identifying unknown constituents in complex herbal extracts. tci-thaijo.org

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of isolated natural products like this compound. psu.ac.thresearchgate.net Following isolation, 1D and 2D NMR experiments (such as ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) are used to determine the precise connectivity and stereochemistry of the molecule. The ¹³C NMR spectra of tiliacora alkaloids, for instance, provide key information regarding the position of O-methyl groups. koreascience.kr The structure of this compound was elucidated using spectroscopic methods, including NMR, which confirmed its identity as a new bisbenzylisoquinoline alkaloid with a diphenyl partial structure. thieme-connect.com

Ultra High Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) in Metabolite Profiling

Co-occurring Bisbenzylisoquinoline Alkaloids and Related Phytochemicals in Tiliacora triandra

Some of the prominent bisbenzylisoquinoline alkaloids found alongside this compound include:

Tiliacorinine : This alkaloid has been isolated from the plant and studied for its biological activities. capes.gov.brtci-thaijo.org

2′-Nortiliacorinine : Another bisbenzylisoquinoline alkaloid identified in Tiliacora triandra. capes.gov.brnih.gov

Tiliacorine : This compound is also a constituent of the plant's alkaloidal fraction. capes.gov.brnih.gov

Nortiliacorine A : Isolated from the aerial parts of the plant. thieme-connect.com

Yanangine and Noryanangine : These are other examples of the diverse bisbenzylisoquinoline alkaloids present. thieme-connect.comneist.res.in

Tiliageine : A known alkaloid that co-occurs with this compound. thieme-connect.com

Beyond the alkaloids, Tiliacora triandra contains a variety of other phytochemicals, such as flavonoids, phenolic compounds, saponins (B1172615), and triterpenes. nrct.go.thnih.gov

Table of Co-occurring Bisbenzylisoquinoline Alkaloids in Tiliacora triandra

| Alkaloid | Reference |

| Tiliacorinine | capes.gov.brtci-thaijo.org |

| 2′-Nortiliacorinine | capes.gov.brnih.gov |

| Tiliacorine | capes.gov.brnih.gov |

| Nortiliacorine A | thieme-connect.com |

| Noryanangine | thieme-connect.com |

| Norisoyanangine | thieme-connect.com |

| Tiliageine | thieme-connect.com |

| Yanangine | neist.res.in |

Structural Relationships with Tiliageine, Yanangin, and Nor-analogues

This compound belongs to the large and structurally complex family of bisbenzylisoquinoline alkaloids, which consist of two benzylisoquinoline units linked together. The structural diversity within this family arises from the different positions of the linkages between the two units and the nature and position of substituents on the aromatic rings.

Research on Tiliacora species has led to the isolation of several bisbenzylisoquinoline alkaloids that share a structural kinship with this compound. These include compounds like tiliageine, yanangin, and their corresponding nor-analogues, which are compounds lacking one or more methyl groups compared to their parent structures. For instance, studies on the aerial parts of Tiliacora triandra have identified noryanangine and norisoyanangine. thieme-connect.com Similarly, investigations into the fruits of Tiliacora racemosa have yielded new alkaloids such as tiliaimine and nordinklacorine, alongside known compounds like tiliarine and 2'-nortiliacorinine. nih.gov

The relationship between these compounds is defined by variations in their core structure, such as the number and location of ether bridges connecting the two isoquinoline (B145761) moieties and the pattern of methoxy (B1213986) (-OCH₃) and hydroxy (-OH) groups. For example, tiliacorine, another related alkaloid, features a dibenzodioxin moiety formed by two ether linkages. nih.gov The "nor-" prefix, as seen in 2'-nortiliacorinine and nordinklacorine, signifies the absence of a methyl group, typically on a nitrogen atom or as part of a methoxy group, which can influence the compound's polarity and biological activity. nih.gov this compound itself was first identified as a new bisbenzylisoquinoline alkaloid from Tiliacora triandra. thaiscience.info

Table 1: Related Bisbenzylisoquinoline Alkaloids from Tiliacora Species

Compound Producing Species Key Structural Feature This compound Tiliacora triandra Bisbenzylisoquinoline alkaloid Tiliageine Tiliacora triandra Bisbenzylisoquinoline alkaloid Tiliarine Tiliacora racemosa Biphenyldibenzodioxinbisbenzylisoquinoline alkaloid Tiliacorine Tiliacora triandra, Tiliacora racemosa Bisbenzylisoquinoline alkaloid with a dibenzodioxin moiety 2'-Nortiliacorinine Tiliacora triandra, Tiliacora racemosa Nor-alkaloid derivative of tiliacorinine Nordinklacorine Tiliacora racemosa Novel biphenyldibenzodioxinbisbenzylisoquinoline alkaloid Noryanangine Tiliacora triandra Nor-alkaloid derivative of yanangin

Other Classes of Co-isolated Phytochemicals (e.g., Flavonoids, Saponins, Phenolic Compounds)

Phytochemical analyses of Tiliacora species demonstrate that these plants are a rich reservoir of various secondary metabolites beyond alkaloids. Extracts from Tiliacora triandra and Tiliacora racemosa consistently show the presence of several other classes of compounds, which are co-isolated with this compound and its alkaloidal relatives. uni.luresearchgate.net

Flavonoids: These are a significant group of polyphenolic compounds found in Tiliacora species. thieme-connect.comwikipedia.org Specific examples identified through advanced analytical techniques like UHPLC-DAD-ESI-QTOF-MS include flavonoid glycosides such as kaempferol-7-O-glucoside, isovitexin, luteolin (B72000) 6-C-glucoside 8-C-arabinoside, and vestitone (B1219705) 7-glucoside. nrct.go.th These compounds are known for their antioxidant properties.

Saponins: The presence of saponins in the leaves of Tiliacora triandra and Tiliacora racemosa has been confirmed through phytochemical screening. wikipedia.orgphcogj.com Saponins are glycosides that have a characteristic foaming property when shaken in water.

Phenolic Compounds: This is a broad category that includes any substance with a hydroxyl group attached to an aromatic ring. Tiliacora species are rich in total phenolic content. wikipedia.org Besides flavonoids, other phenolic compounds like tannins are also present. researchgate.net Quinic acid, a cyclic polyol, has been identified as an abundant compound in the methanolic extract of Tiliacora racemosa leaves. researchgate.net

Other co-isolated compounds include terpenoids, steroids, and fatty acids like hexadecanoic acid (palmitic acid) and linolenic acid. uni.luresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of Tiliacora triandra leaf extracts has also revealed the presence of compounds such as phytol.

Table 2: Co-isolated Phytochemicals from this compound-Producing Species

Compound Class Specific Examples Source Species Flavonoids Kaempferol-7-O-glucoside, Isovitexin, Luteolin 6-C-glucoside 8-C-arabinoside, Vestitone 7-glucoside Tiliacora triandra Saponins Not specified Tiliacora triandra, Tiliacora racemosa Phenolic Compounds Tannins, Quinic acid Tiliacora triandra, Tiliacora racemosa Terpenoids Phytol Tiliacora triandra Fatty Acids Hexadecanoic acid, Linolenic acid Tiliacora racemosa, Tiliacora triandra Steroids Not specified Tiliacora racemosa

Compound Identification Table

Table 3: List of Compounds and their PubChem CIDs

Compound Name PubChem CID This compound Not available Tiliageine 76315750 Yanangin Not available Tiliarine 138756701 Nordinklacorine Not available 2'-Nortiliacorinine 14527219 Tiliacorine 20055053 Kaempferol-7-O-glucoside 10095180 Isovitexin 162350 Luteolin 3ʹ-methyl ether 7,4ʹ-dixyloside 44258196 Luteolin 6-C-glucoside 8-C-arabinoside 3549960 Okanin 4ʹ-O-(4″,6″-di-O-acetyl glucoside) Not available Cutellarein 7,4ʹ-dirhamnoside Not available Vestitone 7-glucoside 131751358 Quinic acid 6508 Phytol 5280435 Hexadecanoic acid 985 Linolenic acid 5280934

Biosynthetic Pathways of Tilitriandrin

General Principles of Bisbenzylisoquinoline Alkaloid Biosynthesis

The biosynthesis of bisbenzylisoquinoline alkaloids is a multi-step process that begins with a common amino acid precursor and involves a series of enzymatic reactions to assemble the characteristic dimeric scaffold. researchgate.net This pathway is a branch of the larger benzylisoquinoline alkaloid (BIA) biosynthetic network, which gives rise to a wide array of pharmacologically important compounds. researchgate.net

Precursor Amino Acid Integration and Derivatization

The journey to Tilitriandrin and other BIAs begins with the aromatic amino acid L-tyrosine. uchile.clnih.gov Through a series of enzymatic conversions, L-tyrosine provides the carbon skeletons for two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.gov The first committed step in BIA biosynthesis is the stereospecific condensation of dopamine and 4-HPAA, a Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS). nih.govoup.com This reaction establishes the fundamental 1-benzylisoquinoline (B1618099) core structure, yielding (S)-norcoclaurine. nih.gov

Following the formation of (S)-norcoclaurine, a cascade of tailoring reactions occurs, primarily O-methylation and N-methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov These modifications generate a variety of monomeric benzylisoquinoline alkaloids. A crucial intermediate for many BBIQs is N-methylcoclaurine, which can exist as either the (S) or (R) enantiomer. rsc.orgias.ac.in The stereochemistry of these monomeric precursors is a critical determinant of the final structure of the dimeric alkaloid. uchile.cl For instance, studies on other BBIQs have shown that both (R)- and (S)-N-methylcoclaurine can serve as precursors, and their incorporation is often stereospecific. uchile.clrsc.org

Enzymatic Steps in Alkaloid Scaffold Assembly

The hallmark of BBIQ biosynthesis is the oxidative coupling of two benzylisoquinoline monomers. This crucial dimerization is catalyzed by cytochrome P450-dependent enzymes, specifically from the CYP80 family. oup.com A well-characterized example is berbamunine (B191780) synthase (CYP80A1), which catalyzes the regio- and stereoselective formation of a C-O ether bridge between two N-methylcoclaurine units. nih.govresearchgate.net This enzyme can utilize two molecules of (R)-N-methylcoclaurine to form the (R,R) dimer guattegaumerine (B1218701), or one molecule each of (R)- and (S)-N-methylcoclaurine to produce the (R,S) dimer berbamunine. nih.gov This demonstrates the enzyme's ability to control the formation of specific diastereomers based on the available precursors. nih.gov

The oxidative coupling reactions result in the formation of one or more ether or biphenyl (B1667301) bonds, creating the complex, often macrocyclic, structures characteristic of BBIQ alkaloids. researchgate.net The regioselectivity of this coupling is key to the structural diversity within this alkaloid class.

Proposed Biosynthetic Route for this compound

While the complete biosynthetic pathway of this compound has not been experimentally elucidated, a plausible route can be proposed based on its chemical structure and the established principles of BBIQ biosynthesis, particularly drawing parallels with the formation of related alkaloids like tiliageine, which is also found in Tiliacora triandra. knapsackfamily.comresearchgate.net

Identification of Putative Intermediates and Key Enzymatic Transformations

This compound is a BBIQ with a diphenyl ether linkage. Its biosynthesis is hypothesized to originate from the oxidative coupling of two distinct benzylisoquinoline monomers derived from L-tyrosine. Based on the structure of this compound and related compounds, the likely monomeric precursors are derivatives of N-methylcoclaurine.

The proposed key transformation is an intermolecular C-O phenol (B47542) coupling reaction, analogous to the one catalyzed by berbamunine synthase (CYP80A1). nih.gov It is proposed that a specific CYP80-type enzyme in Tiliacora triandra recognizes and couples two specific N-methylcoclaurine-like monomers in a precise regio- and stereoselective manner to form the this compound scaffold. The specific stereochemistry of this compound suggests the involvement of both (R)- and (S)-configured precursors.

The formation of the specific ether linkage in this compound would depend on the electronic properties of the phenolic hydroxyl groups and the steric constraints imposed by the enzyme's active site. Following the initial coupling, further tailoring reactions, such as additional methylations, could potentially occur to yield the final this compound molecule.

Genetic and Transcriptomic Approaches to Pathway Elucidation

To date, specific genetic and transcriptomic studies focusing on the elucidation of the this compound biosynthetic pathway in Tiliacora triandra are not available in the scientific literature. However, modern -omics approaches offer a powerful toolkit for discovering the genes and enzymes involved.

A transcriptomic analysis (RNA-seq) of Tiliacora triandra tissues that actively produce this compound, such as leaves and stems, could identify candidate genes. By comparing the transcriptomes of high- and low-producing plant samples, researchers could identify differentially expressed genes that correlate with this compound accumulation. Genes encoding enzymes homologous to known BIA biosynthetic enzymes, such as norcoclaurine synthase (NCS), O-methyltransferases (OMTs), N-methyltransferases (NMTs), and particularly cytochrome P450s of the CYP80 family, would be of primary interest. mdpi.comnih.gov

Once candidate genes are identified, their function can be verified through heterologous expression in microbial systems like E. coli or yeast, or in plant systems like Nicotiana benthamiana. pnas.orgpnas.org The recombinant enzymes can then be tested for their catalytic activity with putative precursor molecules to confirm their role in the pathway. For example, a candidate CYP80 enzyme could be tested for its ability to couple N-methylcoclaurine monomers to form a this compound precursor. researchgate.netexlibrisgroup.com This combination of transcriptomics and functional genomics would be instrumental in moving from a proposed pathway to a fully characterized biosynthetic route for this compound.

Chemical Synthesis and Structural Modifications of Tilitriandrin

Total Synthesis Strategies for Tilitriandrin Core Structure

The total synthesis of complex bisBIAs is a field marked by ingenuity, often leveraging biomimetic strategies that mimic the plant's own biosynthetic pathways. rsc.orgbohrium.com The overarching goal is the stereocontrolled construction of two distinct benzylisoquinoline (BIA) units and their subsequent coupling to form the characteristic macrocyclic diaryl ether framework. researchgate.netnih.gov

A logical retrosynthetic analysis for the this compound core structure begins by disconnecting the macrocycle at its two diaryl ether linkages. This is the most common and effective strategy for this class of alkaloids. researchgate.net This approach simplifies the complex target molecule into two more manageable, non-covalently linked benzylisoquinoline (BIA) precursor molecules.

The key disconnection points are the C-O bonds of the diaryl ethers. In the forward synthesis, the formation of these bonds represents the most critical and challenging step. This retrosynthetic plan reveals two primary building blocks, or synthons: a "left-half" BIA monomer and a "right-half" BIA monomer. Further disconnection of these monomers via a standard Pictet-Spengler disconnection simplifies them into substituted phenethylamines and phenylacetaldehydes or their equivalents, which are often derived from commercially available starting materials.

Executing the synthesis in the forward direction requires precise control over stereochemistry and the efficient formation of the diaryl ether bonds.

Stereoselective Monomer Synthesis : The creation of the enantiopure BIA monomers is paramount. The most effective and widely used method for establishing the critical C-1 stereocenter is the Pictet-Spengler reaction . researchgate.net Modern approaches frequently employ enzymatic catalysis, where a Pictet-Spenglerase enzyme can mediate the condensation of a phenethylamine (B48288) with an aldehyde to yield the desired (S)- or (R)-configured tetrahydroisoquinoline core with very high enantiomeric excess. bohrium.comresearchgate.netnih.gov This chemoenzymatic strategy offers significant advantages in terms of stereocontrol and efficiency over classical chemical methods. bohrium.com

Diaryl Ether Bond Formation : With the chiral monomers in hand, the next critical phase is their coupling. The most historically significant and widely applied method for constructing the diaryl ether linkages in bisBIA synthesis is the Ullmann condensation . rsc.orgjst.go.jp This copper-catalyzed reaction typically involves coupling a phenol (B47542) on one BIA unit with an aryl halide on the second BIA unit. acs.org For a macrocyclic structure like this compound, this would be a two-stage process:

An initial intermolecular Ullmann coupling to connect the two monomers into a linear dimer. bohrium.comnih.gov

A subsequent, more challenging intramolecular Ullmann macrocyclization to form the second ether bridge and close the macrocycle. bohrium.com

Modern advancements have also introduced palladium-catalyzed methods, such as the Buchwald-Hartwig amination , as powerful alternatives for C-O bond formation, sometimes offering milder reaction conditions and broader substrate scope. uni-muenchen.de

Retrosynthetic Analysis and Key Disconnection Points

Semi-synthetic Approaches from Natural Precursors

Semi-synthesis, which uses a complex, naturally occurring molecule as a starting scaffold for chemical modification, is a powerful strategy in medicinal chemistry. koreascience.krscripps.edu It allows chemists to bypass the often lengthy and difficult de novo synthesis of a complex core structure. While this compound is not abundant enough to serve as a common starting material, other structurally related and more readily available bisBIAs, such as tetrandrine (B1684364) and fangchinoline (B191232), are frequently used for this purpose. tandfonline.com

This approach involves isolating the parent alkaloid in large quantities from its natural source and then applying targeted chemical reactions to modify its structure. These modifications can include:

Demethylation of methoxy (B1213986) groups to reveal free phenols.

Alkylation or acylation of phenolic or amine functionalities.

Modification of the isoquinoline (B145761) rings.

For example, a series of new bisbenzylisoquinoline derivatives were generated from tetrandrine and fangchinoline to explore their potential as modulators of multidrug resistance in cancer cells. tandfonline.com This approach leverages nature's ability to efficiently produce the complex chiral core, while synthetic chemistry provides the tools to fine-tune its properties. psu.edu

Design and Synthesis of this compound Analogues and Derivatives

The generation of analogues is crucial for exploring the biological potential of a natural product and for developing leads with improved properties. This process relies on both rational design principles and versatile synthetic methodologies.

While specific SAR studies on this compound are not available, extensive research on the broader bisbenzylisoquinoline class provides a strong foundation for rational analogue design. preprints.orgmdpi.com Key structural features that are consistently shown to influence biological activity include:

Stereochemistry : The absolute configuration at the C-1 and C-1' stereocenters is often critical for bioactivity. Studies on related alkaloids have shown that different diastereomers can have vastly different biological profiles. researchgate.net For instance, a (1R, 1'S) configuration in some bisBIAs was found to enhance antiadipogenic activity. researchgate.net

Substitution Patterns : The number and position of methoxy groups versus free hydroxyl groups on the aromatic rings significantly impact properties like binding affinity and solubility. Modifying these groups is a primary strategy in analogue design. plos.org

Based on these principles, a rational design strategy for this compound analogues would involve synthesizing stereoisomers, systematically modifying the peripheral methoxy groups, and altering the connectivity of the diaryl ether bridges to probe the structural requirements for a desired biological effect.

Creating a library of structurally diverse analogues can be achieved through several powerful synthetic strategies.

Modular Synthesis : A highly effective method involves a modular or convergent synthesis, where a variety of different "left-half" and "right-half" BIA monomers are prepared and then combined in various combinations. bohrium.comresearchgate.net This allows for rapid generation of a wide array of analogues with different substitution patterns and stereochemistries.

Late-Stage Functionalization : This approach involves taking a common, late-stage intermediate or the final natural product core and applying a suite of chemical reactions to introduce diversity. This is a core principle of semi-synthesis but can also be applied to a totally synthetic core structure.

Novel Linker Chemistry : To move beyond the natural diaryl ether motif, modern chemical ligation techniques can be employed. For example, click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to link BIA monomers with stable, biologically compatible triazole linkers, creating novel dimeric structures that are not accessible through traditional methods. nih.gov This greatly expands the accessible chemical space for drug discovery.

Exploration of Diphenyl Partial Structures in Bisbenzylisoquinoline Alkaloids

The intricate architecture of bisbenzylisoquinoline alkaloids, such as this compound, is characterized by the presence of one or more diphenyl ether linkages that connect two benzylisoquinoline (BI) monomeric units. The formation of this diaryl ether bridge is a critical step in the total synthesis of these complex natural products and represents a key area of exploration for chemists. The strategic construction of this "diphenyl partial structure" not only enables the synthesis of the natural alkaloids themselves but also provides a platform for creating structural analogues with potentially novel biological activities.

The primary method for forging this crucial bond is the Ullmann condensation reaction. ukzn.ac.zauni-muenchen.de This copper-catalyzed cross-coupling reaction involves the condensation of a phenol with an aryl halide. uni-muenchen.de In the context of bisbenzylisoquinoline alkaloid synthesis, this translates to the coupling of a hydroxy-substituted benzylisoquinoline with a halo-substituted benzylisoquinoline. ukzn.ac.zascispace.com The exploration of this diphenyl partial structure can be viewed through the various synthetic strategies and modifications employed in this key coupling step.

Research into the synthesis of related bisbenzylisoquinoline alkaloids, such as tetrandrine and isotetrandrine, provides significant insights into the methodologies applicable to this compound. mdpi.com Synthetic approaches can be broadly categorized based on when the diaryl ether linkage is formed. One strategy involves the early construction of the diphenyl ether core, followed by the subsequent elaboration of the two isoquinoline rings. ukzn.ac.za An alternative, more convergent approach involves the synthesis of two separate benzylisoquinoline monomers, which are then coupled in the later stages of the synthesis via the Ullmann reaction. ukzn.ac.zauni-muenchen.de

A modular chemoenzymatic strategy has been developed for the convergent synthesis of various bisbenzylisoquinoline alkaloids, highlighting the versatility of this approach. guidetopharmacology.orgfrontiersin.orguni.lu This method relies on:

The enzymatic stereoselective Pictet-Spengler reaction to produce enantiopure benzylisoquinoline monomers. guidetopharmacology.orgfrontiersin.org

A modified intermolecular copper-mediated Ullmann coupling to efficiently link the monomer units. guidetopharmacology.orgfrontiersin.orguni.lu

This modularity allows for the synthesis of different isomers and analogues by varying the substitution patterns and stereochemistry of the monomeric precursors. For instance, the synthesis of four different diastereomers of a bisbenzylisoquinoline compound was achieved by reacting bromo-substituted (S)- and (R)-benzylisoquinoline units with the corresponding phenolic (S)- and (R)-benzylisoquinoline partners. fishersci.ca While effective, these couplings can result in modest yields, which is often attributed to the electron-rich nature of the coupling partners and steric hindrance around the reaction sites. fishersci.ca

Further explorations have focused on optimizing the Ullmann coupling conditions by employing different copper salts, bases, and the addition of auxiliary ligands to enhance reaction rates and yields at lower temperatures. uni-muenchen.de Beyond the traditional Ullmann reaction, modern cross-coupling methods like the Buchwald-Hartwig amination have also been explored for diaryl ether formation, though with limited success in some complex syntheses. uni-muenchen.de

In some cases, a biomimetic oxidative phenol dimerization is employed to create the sterically hindered and electron-rich diaryl ether bond, which can be followed by an intramolecular Ullmann coupling or Suzuki-Miyaura reaction to complete the macrocyclic structure of alkaloids like tetrandrine. guidetopharmacology.orgfrontiersin.orguni.lu The choice of synthetic strategy and the specific coupling methodology represent the chemical exploration of the diphenyl partial structure, enabling access to a wide array of complex bisbenzylisoquinoline alkaloids. guidetopharmacology.orgwho.int

Molecular Pharmacology and Cellular Biology of Tilitriandrin

Investigation of Molecular Targets and Ligand-Receptor Interactions

The initial step in elucidating the pharmacological profile of a compound like Tilitriandrin involves identifying its molecular targets. drugtargetreview.com This process is crucial as it provides the foundation for understanding its mechanism of action. drugtargetreview.com

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid, automated testing of vast libraries of chemical compounds against specific biological targets. tandfonline.com This process is designed to identify "hits"—molecules that interact with a target in a desired manner, such as inhibition or activation. tandfonline.com HTS can be performed using various assay formats, including biochemical assays that measure the activity of a purified target protein (e.g., an enzyme) or cell-based assays that assess a cellular response. researchgate.net Phenotypic screening, a type of HTS, has been instrumental in discovering first-in-class drugs by identifying compounds that produce a desired change in cellular phenotype without prior knowledge of the specific target. researchgate.net

To date, there are no publicly available scientific reports detailing the use of high-throughput screening to specifically identify the molecular targets of this compound. The application of HTS represents a significant future research avenue to systematically screen this compound against panels of kinases, receptors, enzymes, and other protein targets to uncover its primary interacting partners within the cell.

Once a potential target is identified, biophysical methods are employed to characterize the physical and chemical properties of the ligand-receptor interaction. nih.govnih.gov These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for validating the interaction and guiding further drug development. nih.govspringernature.com

Commonly used biophysical techniques include:

Surface Plasmon Resonance (SPR): This label-free technique measures the binding of an analyte (e.g., this compound) to a target immobilized on a sensor surface in real-time. It provides kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. nih.govspringernature.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to its target. This allows for the determination of the binding affinity (Kₑ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.govspringernature.com

Other Methods: Additional techniques such as Dynamic Light Scattering (DLS), Thermal Shift Assays (TSA), and Mass Spectrometry (MS) can provide complementary information about the stability of the target protein and confirm the formation of the ligand-target complex.

Currently, specific biophysical studies characterizing the interaction between this compound and any molecular target have not been published. Such analyses would be the logical next step following a successful target identification campaign.

High-Throughput Screening for Target Identification

Cellular Mechanisms of Action in Vitro

Investigating the effects of a compound at the cellular level provides insight into its functional consequences. Research on related alkaloids and extracts from Tiliacora triandra offers a framework for hypothesizing the potential cellular mechanisms of this compound.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes including cell growth, proliferation, survival, and apoptosis. techscience.comijbs.com Dysregulation of this pathway is a common feature in many diseases, particularly cancer, where its overactivation often promotes tumor progression. researchgate.netimrpress.com

While direct studies on this compound are absent, extensive research on other bisbenzylisoquinoline alkaloids has demonstrated their ability to modulate this pathway.

Tetrandrine (B1684364) (TET) , a well-studied bisbenzylisoquinoline alkaloid, has been shown to induce apoptosis in cancer cells by inactivating Akt/mTOR phosphorylation. imrpress.com It has also been found to suppress the PI3K/Akt pathway in the context of pulmonary fibrosis. nih.gov

Cepharanthine (CEP) , another related alkaloid, inhibits proliferation and induces apoptosis in leukemia cells by inhibiting the expression of phosphorylated PI3K and mTOR. researchgate.netimrpress.com

Fangchinoline (B191232) has been identified as a novel inhibitor of PI3K, effectively suppressing the PI3K/Akt signaling pathway in gastric cancer cells. nih.gov

Given that this compound shares the core bisbenzylisoquinoline scaffold, it is plausible that it may also exert its biological effects by modulating the PI3K/Akt pathway. However, this hypothesis requires direct experimental validation through in vitro studies, such as Western blot analysis of key phosphorylated proteins like Akt and its downstream effectors in this compound-treated cells.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. nih.gov This imbalance leads to oxidative damage to vital cellular components like lipids, proteins, and DNA. nih.govvibrant-wellness.com Markers of oxidative damage include malondialdehyde (MDA) and isoprostanes (from lipid peroxidation), protein carbonyls, and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) in DNA. nih.govabcam.com

The antioxidant properties of several bisbenzylisoquinoline alkaloids are well-documented.

Studies on Cepharanthine and Fangchinoline have demonstrated their ability to inhibit lipid peroxidation and scavenge free radicals, with activities comparable or greater than standard antioxidants like BHT. tandfonline.com

Other alkaloids from this class, including liensinine, neferine, and isoliensinine , have been shown to suppress intracellular ROS generation. rsc.org

Research on various bisbenzylisoquinoline alkaloids indicates they can prevent oxidative stress, which may contribute to their other pharmacological activities, such as antiplasmodial effects. nih.govresearchgate.net Neferine has also been shown to protect muscle cells from hypoxia-induced oxidative stress. nih.gov

Although direct evidence for this compound is lacking, the consistent antioxidant activity across the bisbenzylisoquinoline class suggests that this compound may also possess the ability to modulate cellular oxidative stress markers and support endogenous antioxidant systems.

The regulation of cell proliferation, apoptosis (programmed cell death), and the cell cycle is fundamental for tissue homeostasis, and disruption of these processes is a hallmark of cancer. nih.gov Many chemotherapeutic agents function by inducing apoptosis or causing cell cycle arrest in rapidly dividing cancer cells. mdpi.comarchivesofmedicalscience.com

Research into the biological activities of Tiliacora triandra extracts and related bisbenzylisoquinoline alkaloids strongly points towards effects on these cellular processes.

An ethanolic extract of Tiliacora triandra leaves was found to inhibit the growth of cholangiocarcinoma cell lines in a dose- and time-dependent manner. nih.govresearchgate.net The extract induced apoptosis and caused cell cycle arrest in the G0/G1 phase. nih.govresearchgate.netfao.org Mechanistically, the extract was shown to down-regulate the expression of proteins such as p-ERK, p53, CDK4, and the anti-apoptotic protein Bcl-2, while up-regulating the pro-apoptotic protein Bax and the cell cycle inhibitor p21. nih.govfao.org

Bersavine , a novel bisbenzylisoquinoline alkaloid, inhibits the proliferation of multiple cancer cell lines, arrests the cell cycle in the G1 phase, and induces apoptosis through the activation of caspases. mdpi.comnih.gov

Tetrandrine and Cycleanine have been shown to induce apoptosis in ovarian cancer and hepatoma cells, demonstrated by the activation of caspase-3 and cleavage of PARP. worktribe.comnih.gov

Phaeanthine was found to be selectively cytotoxic to cervical cancer cells, inducing mitochondria-mediated apoptosis and causing an increase in the sub-G1 cell population, indicative of apoptotic cells. acs.org

These findings collectively suggest that a primary mechanism of action for this class of alkaloids is the modulation of cell survival and proliferation pathways. As a constituent of Tiliacora triandra, this compound likely contributes to the observed anti-proliferative and pro-apoptotic effects of the plant's extracts. Future studies using the isolated compound are necessary to confirm its specific impact on cell cycle dynamics and apoptotic signaling cascades.

Effects on Cellular Oxidative Stress Markers and Endogenous Antioxidant Systems

Enzymatic Inhibition Studies

Scientific investigation into the specific enzymatic inhibition profile of the chemical compound this compound is limited in currently available literature. While the plant from which this compound is derived, Tiliacora triandra, has been the subject of pharmacological studies, research focusing explicitly on the inhibitory activities of the isolated this compound compound is not readily found.

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic target. nih.govmnba-journal.com Extracts from the plant Tiliacora triandra have demonstrated inhibitory activity against both α-glucosidase and α-amylase. nih.govnih.govnih.govnih.govnih.gov For instance, ethanolic extracts of Tiliacora triandra have shown notable α-glucosidase inhibition. nih.gov One study on the aerial parts of the plant led to the isolation of several compounds, including new fatty acid derivatives, that exhibited α-glucosidase inhibitory activity. nih.govnih.gov However, these studies did not report on the isolation or testing of this compound.

Consequently, there are no specific data, such as IC₅₀ values or detailed kinetic analyses, available in the reviewed scientific literature concerning the direct inhibitory effect of this compound on alpha-glucosidase and alpha-amylase.

Beyond the context of carbohydrate-metabolizing enzymes, the broader enzymatic inhibition profile of this compound has not been extensively characterized in published research. While related bisbenzylisoquinoline alkaloids, a chemical class to which this compound belongs, have been investigated for various pharmacological activities, including the inhibition of enzymes like acetylcholinesterase, this research does not specifically include this compound. researchgate.netscribd.com Therefore, detailed findings on other relevant enzyme inhibition profiles for this compound are not available at this time.

Compound Identification

Advanced Research Methodologies in Tilitriandrin Studies

Omics Technologies in Tilitriandrin Research

Omics technologies provide a holistic view of the complex biological interactions involving natural products. nih.govnih.gov These high-throughput methods are crucial for elucidating the multifaceted roles of compounds like this compound in biological systems.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of this compound, which is a constituent of traditional herbal remedies, metabolomics offers a powerful tool for chemical profiling and standardization. researchgate.netpsu.ac.th

One research approach has utilized Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) for the untargeted profiling of herbal formulas containing Tiliacora triandra. researchgate.nettci-thaijo.org This technique allows for the simultaneous separation and identification of a wide array of chemical constituents from complex mixtures. tci-thaijo.org In such studies, an online database is typically used to identify compounds by comparing their empirical molecular formula, isotope pattern, and fragmentation patterns. researchgate.nettci-thaijo.org For instance, in a study of the Thai herbal Harak formula, which includes Tiliacora triandra, this metabolomics approach successfully identified nineteen different chemical constituents. researchgate.nettci-thaijo.org

**Table 1: Key Metabolomics Findings in a Study Including *Tiliacora triandra***

| Analytical Technique | Approach | Key Finding | Reference |

|---|---|---|---|

| UHPLC-Q-TOF-MS | Untargeted Profiling | Identification of 19 chemical constituents in a multi-herbal formula. | researchgate.nettci-thaijo.org |

| Principal Component Analysis (PCA) | Statistical Analysis | Showed similarities in chemical constituents between the herbal formula and some of its individual plant components. | researchgate.net |

Proteomics involves the large-scale analysis of proteins, their structures, and their functions. nih.gov While specific proteomic studies focused solely on this compound are not extensively documented, this methodology is critical for identifying the molecular targets of bioactive compounds and understanding their mechanisms of action. Techniques like affinity purification-mass spectrometry and thermal shift assays can be employed to identify proteins that directly bind to this compound.

Furthermore, quantitative proteomics can reveal changes in protein expression profiles within cells or tissues upon treatment with this compound. This can provide insights into the cellular pathways modulated by the compound. For example, an improved nuclear protein enrichment approach using a modified Split TurboID biotin (B1667282) ligase enzyme has been developed to identify residential and transiently interacting nuclear proteins, a method that could be applied to understand this compound's nuclear targets. nih.gov Such analyses are crucial for deconvoluting the complex pharmacology of natural products and identifying biomarkers of their activity. nih.gov

Transcriptomics focuses on the complete set of RNA transcripts produced by an organism under specific conditions. nih.govbiorxiv.org This technology is invaluable for understanding both how this compound is synthesized in Tiliacora triandra and how it affects gene expression in target organisms. By analyzing the transcriptome of the plant, researchers can identify genes encoding the enzymes involved in the biosynthetic pathway of bisbenzylisoquinoline alkaloids.

When studying its bioactivity, transcriptomics can reveal the genes and genetic pathways that are upregulated or downregulated in response to this compound exposure. nih.govnih.gov For example, a study on a vulnerable freshwater salmonid utilized multi-tissue de novo transcriptome assembly to create a genomic and transcriptomic resource for understanding species adaptability to environmental stressors. nih.gov A similar approach could elucidate the genetic response to this compound. This information provides a molecular basis for the compound's observed pharmacological effects and can help in identifying its mechanism of action and potential therapeutic applications. nih.gov

Proteomics for Target Deconvolution and Protein Expression Profiling

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in natural product research and drug discovery, enabling the prediction and analysis of molecular behavior. tum.deyoutube.com

Drug design strategies often utilize natural products as a starting point for developing new therapeutic agents. This compound, with its complex bisbenzylisoquinoline structure, serves as a potential scaffold for derivatization.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods can be used. These approaches rely on the knowledge of other molecules that bind to the target of interest. By analyzing a set of active compounds, a pharmacophore model can be developed to guide the design of new this compound derivatives with enhanced activity or improved pharmacokinetic properties.

Structure-Based Drug Design: When the 3D structure of a target protein is available, structure-based design becomes a powerful tool. Molecular docking simulations can predict the binding pose and affinity of this compound and its potential derivatives within the target's active site. This allows for the rational design of modifications to improve binding and selectivity, accelerating the drug discovery process. cpp.edu The development of natural lead molecules, such as the flavonoid glycoside Tilianin for cardiovascular disorders, highlights the potential of these computational approaches in optimizing natural compounds for therapeutic use. nih.gov

Molecular Dynamics (MD) simulations provide detailed information about the movement and conformational flexibility of molecules over time. uni-koeln.de For a structurally complex and flexible molecule like this compound, MD simulations are essential for understanding its dynamic behavior. researchgate.net

These simulations can explore the conformational landscape of this compound, identifying the most stable three-dimensional structures it can adopt. This is crucial as the biological activity of a molecule is often dependent on its conformation. nih.gov When studying the interaction of this compound with a biological target, MD simulations can predict the stability of the ligand-protein complex, calculate binding free energies, and reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov This detailed understanding of the binding process at an atomic level is invaluable for the rational design of more potent and specific derivatives. london-nano.com

Table 2: Applications of Computational Methods in Natural Product Research

| Methodology | Application | Potential Insight for this compound |

|---|---|---|

| Ligand-Based Design | Pharmacophore modeling | Design of derivatives with improved bioactivity based on known active compounds. |

| Structure-Based Design | Molecular docking | Prediction of binding modes and affinities to specific biological targets. |

| Molecular Dynamics | Conformational analysis | Understanding the flexibility and stable shapes of the this compound molecule. |

| Molecular Dynamics | Binding prediction | Elucidating the stability and key interactions of this compound with its target proteins. |

Future Research Directions and Conceptual Therapeutic Potential

Unraveling Complete Biosynthetic Pathways for Engineered Production

A fundamental area of future research will be the complete elucidation of Tilitriandrin's biosynthetic pathway. Bisbenzylisoquinoline alkaloids are formed by the oxidative coupling of two benzylisoquinoline monomers, which themselves originate from the amino acid L-tyrosine. researchgate.net The biosynthesis of BIAs typically involves a common pathway leading to the crucial intermediate (S)-N-methylcoclaurine. researchgate.net From this point, a series of hydroxylation, O-methylation, and stereochemical modifications, catalyzed by various enzymes, lead to the specific monomeric units that will ultimately form this compound.

The key step in the formation of bisbenzylisoquinoline alkaloids is the regioselective coupling of these two monomers, a reaction often catalyzed by cytochrome P450 enzymes of the CYP80 family. mdpi.com For instance, studies on the biosynthesis of other BIAs have identified specific CYP80 enzymes that dictate the type of linkage between the monomeric units. mdpi.com

A significant breakthrough in the production of BIAs has been the successful engineering of microbial hosts, such as Saccharomyces cerevisiae (yeast), for their de novo synthesis. nih.gov Researchers have successfully reconstituted the biosynthetic pathways of BIAs like guattegaumerine (B1218701) and berbamunine (B191780) in yeast, achieving significant production titers through metabolic engineering, protein engineering, and optimization of fermentation conditions. nih.govresearchgate.net This approach of heterologous biosynthesis in engineered microbes offers a promising and scalable alternative to extraction from plant sources, which can be low-yielding and dependent on geographical and seasonal factors. pnas.orgresearchgate.net

Future research on this compound should therefore focus on:

Identification and characterization of the specific enzymes involved in its biosynthesis, particularly the key cytochrome P450 enzyme responsible for the specific diaryl ether linkage.

Reconstitution of the complete biosynthetic pathway in a heterologous host like yeast.

Metabolic engineering and synthetic biology strategies to optimize the production of this compound and its precursors in the engineered host. acs.org

Development of Novel this compound Analogues with Enhanced Selectivity and Potency

The development of novel analogues of this compound represents a promising avenue for enhancing its potential therapeutic properties. By systematically modifying its chemical structure, it may be possible to improve its selectivity for specific biological targets, increase its potency, and optimize its pharmacokinetic profile. Research into the analogues of other bisbenzylisoquinoline alkaloids, such as tetrandrine (B1684364), provides a conceptual framework for this endeavor. uni-muenchen.deresearchgate.net

Modular synthetic strategies are key to the efficient generation of a diverse library of analogues. Techniques such as the Ullmann cross-coupling reaction for the formation of the diaryl ether bonds and the Pictet-Spengler reaction for the construction of the tetrahydroisoquinoline core have been successfully employed in the synthesis of various BIA analogues. uni-muenchen.deacs.org These methods allow for the systematic variation of substituents on the aromatic rings and modifications of the isoquinoline (B145761) backbone.

The objectives for developing this compound analogues would include:

Synthesis of a library of analogues with diverse structural modifications. This could involve altering the substitution patterns on the aromatic rings, modifying the nature of the linkage between the monomeric units, and introducing different functional groups.

Screening of these analogues for enhanced biological activities. Depending on the initial therapeutic indications for this compound, this could involve assays for anti-inflammatory, antimicrobial, or other relevant activities. nih.govacs.org

Structure-Activity Relationship (SAR) studies to understand how specific structural features influence biological activity. This knowledge is crucial for the rational design of more potent and selective second-generation analogues. nih.gov

Integration of this compound Research into Systems Biology Approaches for Holistic Understanding

To gain a comprehensive understanding of this compound's biological effects and to fully exploit its therapeutic potential, its research should be integrated into a systems biology framework. frontiersin.org Systems biology moves beyond a one-drug, one-target paradigm and instead aims to understand how a compound affects the complex network of interactions within a biological system. tcmsp-e.com This holistic approach is particularly valuable for natural products, which often exhibit multi-target effects. frontiersin.org

By integrating various "omics" data, a more complete picture of this compound's mechanism of action can be constructed. These data types include:

Genomics: To identify potential genetic factors influencing the response to this compound.

Transcriptomics: To analyze how this compound alters gene expression patterns.

Proteomics: To study its effects on protein expression and post-translational modifications.

Metabolomics: To understand how it perturbs metabolic pathways. nih.govresearchgate.net

This integrated approach can help to:

Identify the primary molecular targets of this compound.

Uncover the broader biological pathways and networks that are modulated by the compound.

Predict potential off-target effects and understand the molecular basis of its therapeutic action.

Guide the rational design of analogue s with improved target specificity and reduced side effects. tcmsp-e.com

Furthermore, systems biology approaches can be instrumental in elucidating the biosynthetic pathways of this compound by correlating gene expression profiles with the production of specific metabolites in Tiliacora triandra. nih.gov This can accelerate the identification of novel biosynthetic genes for use in engineered production systems. uq.edu.aulongdom.org The application of systems biology will be crucial in transforming the limited current knowledge of this compound into a comprehensive understanding of its therapeutic potential. frontiersin.org

Q & A

Q. What experimental protocols are recommended for synthesizing Tilitriandrin with high purity in academic laboratories?

- Methodological Answer :

Synthesis should follow iterative optimization of reaction conditions (e.g., solvent selection, catalyst loading, temperature) to maximize yield and purity. Include detailed characterization using NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm structural integrity . For reproducibility, document stoichiometric ratios, side-product profiles, and purification techniques (e.g., column chromatography, recrystallization) in the "Experimental" section, adhering to journal guidelines for compound characterization .

Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxicity against target cell lines?

- Methodological Answer :

- Step 1 : Select cell lines relevant to the hypothesized mechanism (e.g., cancer vs. non-cancerous lines for selectivity analysis).

- Step 2 : Use dose-response curves (IC₅₀ calculations) with controls for solvent interference.

- Step 3 : Validate results via orthogonal assays (e.g., apoptosis markers, mitochondrial membrane potential).

- Data Interpretation : Highlight statistical significance (p < 0.05) and compare with reference compounds .

Q. What are the best practices for characterizing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

Conduct accelerated stability studies using HPLC to monitor degradation products. Design experiments with:

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action across independent studies be systematically resolved?

- Methodological Answer :

- Step 1 : Perform a meta-analysis of existing literature to identify variables (e.g., assay conditions, cell models).

- Step 2 : Replicate key experiments under standardized protocols to isolate confounding factors.

- Step 3 : Use computational modeling (e.g., molecular docking) to validate binding hypotheses.

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What strategies are effective for isolating and quantifying this compound’s metabolites in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) or protein precipitation to reduce matrix interference.

- Analytical Techniques : LC-MS/MS with MRM (multiple reaction monitoring) for sensitivity.

- Validation : Include recovery rates, limit of detection (LOD), and matrix effects in the "Results" section .

Q. How should researchers address discrepancies in this compound’s pharmacokinetic parameters reported in preclinical vs. clinical studies?

- Methodological Answer :

- Data Triangulation : Compare interspecies scaling (e.g., allometric models) and human hepatic clearance predictions.

- Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify agreement between datasets .

- Discussion : Contextualize findings within physiological differences (e.g., metabolic enzyme expression) .

Methodological Frameworks for Data Analysis

Table 1: Frameworks for Evaluating Research Questions on this compound

Q. Table 2: Key Parameters for Reporting Synthesis Data

Guidance for Peer Review & Reproducibility

- Data Transparency : Share raw datasets, code, and instrument parameters via platforms like Zenodo or Figshare .

- Contradictory Findings : Explicitly discuss limitations (e.g., batch variability, assay sensitivity) in the "Discussion" section .

- Ethical Compliance : Declare animal/cell line ethics approvals and conflict of interest in the "Acknowledgments" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.